molecular formula C9H15NO2 B596118 Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate CAS No. 1352318-12-7

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate

Cat. No.: B596118
CAS No.: 1352318-12-7
M. Wt: 169.224
InChI Key: YACLUEGFRFKJJM-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is an azetidine derivative characterized by a cyclopropylmethyl substituent on the azetidine nitrogen and a methyl ester group at the 3-position. This compound is listed under reference code 10-F236389 by CymitQuimica but is currently discontinued, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name

methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-10(6-8)4-7-2-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLUEGFRFKJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718453
Record name Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-12-7
Record name 3-Azetidinecarboxylic acid, 1-(cyclopropylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with cyclopropylmethyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropylmethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties
This compound N/A Likely C9H15NO2 ~169.22 Cyclopropylmethyl (N), methyl ester (C3) Discontinued; potential bioactive intermediate
tert-Butyl azetidine-3-carboxylate hydrochloride 53871-08-2 C8H16ClNO2 193.67 tert-Butyl (N), ester (C3), HCl salt Higher steric bulk; improved stability
1-Methylazetidine-3-carboxylic acid 875629-26-8 C5H9NO2 115.13 Methyl (N), carboxylic acid (C3) Enhanced hydrophilicity; acidic properties
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate 1334499-99-8 C11H13NO4S 255.29 Benzenesulfonyl (N), methyl ester (C3) Electron-withdrawing substituent; biochemical reagent
Azetidine-3-carboxylic acid 36476-78-5 C4H7NO2 101.10 Unsubstituted N, carboxylic acid (C3) Laboratory chemical; precursor in synthesis

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Cyclopropylmethyl vs. In contrast, the benzenesulfonyl group in Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability or binding affinity . tert-Butyl vs. Cyclopropylmethyl (): The tert-butyl group in the hydrochloride salt derivative increases steric hindrance, possibly reducing enzymatic degradation but limiting solubility compared to the smaller cyclopropylmethyl group.

Functional Group Modifications Ester vs.

Synthetic Accessibility The synthesis of azetidine carboxylates often involves hydrogenolysis or hydrolysis of azido intermediates (). For example, ethyl 3-azidoazetidine-3-carboxylates are converted to amino derivatives via Pd/C-catalyzed hydrogenolysis . Modifying substituents (e.g., cyclopropylmethyl) may require tailored alkylation steps, as seen in the preparation of triazole-containing analogs ().

Biological Activity

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to an azetidine ring, which contributes to its unique pharmacological properties. The compound's structure can be represented as follows:

Methyl 1 cyclopropylmethyl azetidine 3 carboxylate=C8H13NO2\text{Methyl 1 cyclopropylmethyl azetidine 3 carboxylate}=C_8H_{13}NO_2

This compound's molecular weight is approximately 155.19 g/mol, and it has been noted for its lipophilicity, which can influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.
  • Receptor Modulation : It has potential interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety enhances the compound's potency and selectivity towards specific biological targets, reducing off-target effects .
  • Azetidine Ring : Variations in substituents on the azetidine ring have shown to affect both potency and pharmacokinetic properties, with certain modifications leading to improved efficacy in preclinical models .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range, indicating potent anticancer effects .
  • Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. In animal models, it showed a reduction in markers of neuroinflammation and improved cognitive function .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
CytotoxicityCancer Cell Lines2.5
NeuroprotectionNeuronal Cells10
Enzyme InhibitionSpecific Enzymes0.5

Table 2: Structure-Activity Relationship Insights

Compound VariantCyclopropyl SubstitutionPotency Increase (%)Reference
Original CompoundYes--
Variant AMethyl replaced+30
Variant BEthyl substituted+50

Q & A

Q. What synthetic routes are available for preparing Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a chlorinated precursor (e.g., 2-(4-(6-fluoropyridin-3-yl)-3-(trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)methyl chloride) with methyl azetidine-3-carboxylate hydrochloride. Key steps include:

  • Reaction Conditions : Use of polar aprotic solvents (e.g., acetonitrile, methanol) with bases like K₂CO₃ or DIEA at 60–80°C for 3–20 hours .
  • Purification : Column chromatography (silica gel, 25% EtOAc in petroleum ether) or preparative HPLC (NH₄HCO₃/MeCN-H₂O) yields the product.

Q. What safety precautions are critical when handling azetidine derivatives like this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
  • First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air immediately .
  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can structural characterization resolve ambiguities in synthetic intermediates?

Methodological Answer:

  • 1H-NMR Analysis : Key signals include cyclopropylmethyl protons (δ 0.08–0.60 ppm, multiplet) and azetidine ring protons (δ 3.19–3.41 ppm, m). Compare coupling constants (e.g., J = 2.3–7.0 Hz) to confirm stereochemistry .
  • LCMS : Monitor [M+H]⁺ ions (e.g., m/z 430.2 for intermediates) to track reaction progress .

Q. What strategies improve yield in cyclopropane-containing heterocycles?

Methodological Answer:

  • Solvent Selection : Use methanol or ethanol for better solubility of cyclopropyl intermediates .
  • Catalytic Additives : TsOH (0.1 eq.) accelerates oxadiazole ring closure at 80°C, reducing side products .
  • Workup : Extract with EtOAC (3×50 mL) to recover polar byproducts; dry over Na₂SO₄ for >99% solvent removal .

Q. How does the cyclopropylmethyl group influence metabolic stability?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Cyclopropane’s ring strain reduces oxidative metabolism compared to linear alkyl groups.
  • Comparative Data : Analogues without cyclopropane show 2–3x faster clearance in preclinical models .

Q. What analytical methods validate purity for in vivo studies?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities <0.1% .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

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